molecular formula C23H20N2O3S B5149983 3-{[(diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid CAS No. 433695-07-9

3-{[(diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid

Cat. No.: B5149983
CAS No.: 433695-07-9
M. Wt: 404.5 g/mol
InChI Key: VLDWGCXFGSTSMO-UHFFFAOYSA-N
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Description

3-{[(Diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid is a complex organic compound with the molecular formula C23H20N2O3S and a molecular weight of 404.48 g/mol . This compound is characterized by its unique structure, which includes a diphenylacetyl group, a carbamothioyl group, and a methylbenzoic acid moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 3-{[(diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-{[(Diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-{[(Diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

3-{[(Diphenylacetyl)carbamothioyl]amino}-4-methylbenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential biological activities.

Properties

IUPAC Name

3-[(2,2-diphenylacetyl)carbamothioylamino]-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-15-12-13-18(22(27)28)14-19(15)24-23(29)25-21(26)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,27,28)(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDWGCXFGSTSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367825
Record name STK102620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433695-07-9
Record name STK102620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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